2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C28H29ClN6OS and a molecular weight of 533.1 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide involves multiple steps. Specific reaction conditions, such as the use of ethanol as a solvent and the presence of a base, are crucial for the successful synthesis of this compound
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely involved in binding to enzymes or receptors, modulating their activity . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfanyl-containing molecules. For example:
- 2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide .
- 2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C27H27ClN6O2S |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H27ClN6O2S/c1-3-33(4-2)23-15-12-20(24(35)16-23)17-29-30-25(36)18-37-27-32-31-26(19-10-13-21(28)14-11-19)34(27)22-8-6-5-7-9-22/h5-17,35H,3-4,18H2,1-2H3,(H,30,36)/b29-17+ |
InChI Key |
YVAUIFFZCRFENO-STBIYBPSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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